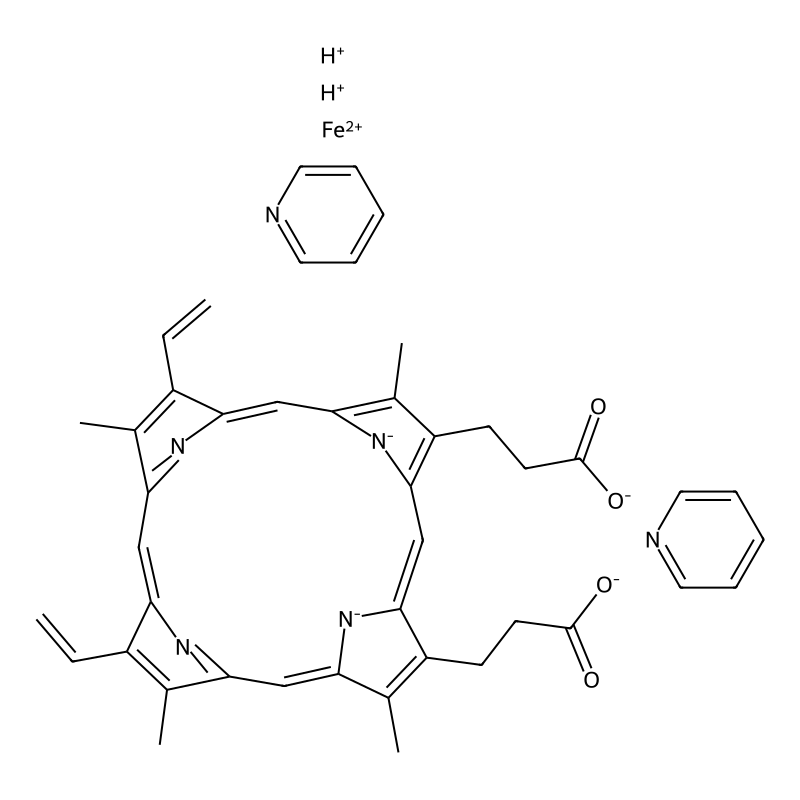

Pyridine hemochrome

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pyridine hemochrome is a complex formed when pyridine, a nitrogen-containing heterocyclic compound, interacts with heme, particularly in its reduced ferrous (Fe(II)) state. This compound is characterized by its distinct absorption spectrum, which is utilized in various biochemical assays to quantify heme concentrations in biological samples. The formation of pyridine hemochrome occurs under alkaline conditions, where pyridine acts as a ligand, replacing the axial ligands of heme. This interaction is significant in studies involving hemoproteins and their functions in biological systems .

The primary reaction involved in the formation of pyridine hemochrome can be summarized as follows:

- Reduction of Heme: Heme in the ferric (Fe(III)) state is first reduced to the ferrous (Fe(II)) state using reducing agents like sodium dithionite.

- Ligand Coordination: The ferrous heme then coordinates with two molecules of pyridine at the axial positions, forming the pyridine hemochrome complex.

The general reaction can be represented as:

This reaction is sensitive to pH and requires an alkaline environment for optimal formation and stability .

Pyridine hemochrome plays a critical role in studying heme-containing proteins and their biological functions. The absorption characteristics of this compound allow researchers to determine the concentration of heme within various proteins, including hemoglobin and myoglobin. Additionally, it has been shown that pyridine hemochrome can influence enzyme activity by altering the electronic properties of the heme group, thereby affecting its reactivity with substrates such as oxygen and hydrogen peroxide .

The synthesis of pyridine hemochrome typically involves the following steps:

- Preparation of Heme Solution: Heme is dissolved in a suitable buffer solution.

- Reduction: Sodium dithionite or other reducing agents are added to convert ferric heme to ferrous heme.

- Addition of Pyridine: Pyridine is then introduced into the solution, allowing it to coordinate with the reduced heme.

- pH Adjustment: The pH is maintained in an alkaline range (usually around pH 10-12) to stabilize the complex.

This method allows for a reproducible formation of pyridine hemochrome, which can then be quantified using spectrophotometric techniques .

Pyridine hemochrome is widely used in various applications, including:

- Quantification of Heme Concentrations: It serves as a standard method for determining heme levels in purified protein samples.

- Studies on Hemoproteins: Researchers utilize pyridine hemochrome to investigate the binding properties and reactivity of various hemoproteins.

- Biochemical Assays: It is employed in assays that measure enzymatic activity related to heme metabolism or transport .

Research has shown that pyridine hemochrome can interact with various biomolecules, influencing their function. For instance, studies have demonstrated that the presence of pyridine can alter the redox state of hemoproteins, affecting their catalytic activity and stability. Additionally, interaction studies using techniques like surface plasmon resonance have been conducted to understand the binding affinities and kinetics between pyridine hemochrome and proteins involved in heme transport and utilization .

Pyridine hemochrome shares similarities with several other compounds that involve nitrogenous ligands coordinating with metal-containing porphyrins or similar structures. Below are some comparable compounds:

| Compound Name | Ligand Type | Unique Features |

|---|---|---|

| Imidazole Hemochrome | Imidazole | Forms stable complexes with iron; important in enzyme catalysis. |

| Histidine Hemochrome | Histidine | Commonly found in biological systems; plays a role in oxygen transport. |

| Ethanol Hemochrome | Ethanol | Less stable than pyridine; used primarily in specific analytical contexts. |

| Thiol Hemochrome | Thiol Compounds | Involves sulfur coordination; affects redox properties significantly. |

Pyridine hemochrome is unique due to its stability and utility in spectrophotometric assays, making it a preferred choice for quantifying heme concentrations compared to other similar compounds . Its distinct absorption spectrum at 557 nm allows for precise measurements that are essential for biochemical research.

Preparation of Reaction Components and Reagents

The standardized preparation of reagents constitutes the foundation of reproducible pyridine hemochrome assays. The pyridine reagent mixture requires precise formulation to achieve optimal hemochrome formation while maintaining spectral stability. The standard protocol involves combining three milliliters of one molar sodium hydroxide with six milliliters of pyridine using glass pipettes, followed by dilution to a final volume of twenty-eight milliliters with distilled water [1]. This formulation yields a twenty percent volume per volume pyridine concentration in 0.2 molar sodium hydroxide, which provides the alkaline environment necessary for pyridine coordination to the heme iron center [2].

The alkaline solution preparation demands careful attention to concentration and pH control. Sodium hydroxide concentrations between 0.15 and 0.2 molar have been established as optimal for maintaining the required pH range of 12.5 to 13.5 [2] [3]. Research has demonstrated that sodium hydroxide concentrations between 0.02 and 0.5 molar, combined with pyridine concentrations between ten and fifty percent, produce no significant differences in molar absorptivities of the hemochromagen [2]. However, the standardized protocol utilizes the middle range of these parameters to ensure consistent results across different laboratories and sample types.

The oxidizing agent preparation involves dissolving potassium ferricyanide to achieve a final concentration of 0.5 millimolar in the reaction mixture [1] [2]. This concentration ensures complete oxidation of all heme species to the ferric state before reduction, providing a consistent starting point for the assay. The oxidizing agent must be prepared fresh daily and used within twenty-four hours to maintain its effectiveness, as potassium ferricyanide solutions degrade over time and can release cyanide when exposed to acidic conditions [2].

The reducing agent preparation requires sodium dithionite dissolution in alkaline solution to prevent hydrogen sulfide formation. The standard protocol calls for 0.5 molar sodium dithionite in 0.5 molar sodium hydroxide [2]. Commercial sodium dithionite typically contains no more than eighty-five percent active compound, necessitating adjustment of concentrations to account for this impurity [2]. The reducing agent must be prepared immediately before use, as sodium dithionite rapidly degrades when exposed to air and moisture, losing its reducing capacity within hours of preparation.

Spectrophotometric Measurement Parameters

The spectrophotometric measurement parameters for pyridine hemochrome assays require precise wavelength selection and instrumental conditions to achieve accurate quantification. The primary measurement wavelengths are 557 nanometers for heme b, 550 nanometers for heme c, and 587 nanometers for heme a [2] [4]. These wavelengths correspond to the alpha absorption bands of the respective reduced pyridine hemochrome species, which exhibit sharp, well-defined peaks with high molar extinction coefficients.

The reference wavelength selection involves identifying spectral valleys that minimize interference from other absorbing species. The 540 nanometer wavelength serves as the standard reference point for difference spectroscopy measurements, as it represents the valley between the alpha and beta absorption bands of pyridine hemochrome [1] [2]. This wavelength choice allows for accurate background subtraction and compensation for non-specific absorption caused by turbidity or other interfering substances in biological samples.

Instrumental parameters must be optimized for the specific characteristics of pyridine hemochrome spectra. The spectral bandwidth should be two nanometers or less to achieve measurement errors below 0.5 percent [2]. The natural bandwidth of reduced pyridine hemochrome alpha bands is approximately twenty nanometers, making the spectral bandwidth to natural bandwidth ratio critical for accurate measurements. Modern spectrophotometers with bandwidths less than four nanometers provide measurement errors below two percent, which is acceptable for most quantitative applications.

The path length standardization requires one-centimeter cuvettes to maintain consistency with published extinction coefficients. Glass or quartz cuvettes are essential, as plastic cuvettes may absorb in the ultraviolet region and interfere with measurements. The cuvette must be completely filled to avoid meniscus effects, and the solution must be homogeneous to prevent light scattering artifacts.

Data Collection Strategies and Optimization

Data collection strategies for pyridine hemochrome assays must account for the temporal stability of the hemochrome complex and the kinetics of formation and degradation. The optimal measurement sequence involves recording the oxidized spectrum immediately after reagent addition, followed by the reduced spectrum after complete reduction with sodium dithionite [1] [2]. The time interval between measurements should be minimized to prevent degradation of the hemochrome complex, particularly in the presence of oxygen or light.

The spectral scanning parameters require optimization based on the specific requirements of the analysis. Full spectral scans from 500 to 600 nanometers provide comprehensive information about the hemochrome formation and can detect the presence of interfering species [2]. However, single-wavelength measurements at the absorption maximum may be sufficient for routine quantitative analysis when the sample composition is well-characterized.

The measurement frequency depends on the stability of the hemochrome complex and the precision requirements of the analysis. For routine measurements, a single scan after complete reduction is sufficient [2]. For kinetic studies or when maximum precision is required, multiple scans at one-minute intervals until the absorbance stabilizes provide the most reliable results. The highest peak absorbance should be used for quantitative calculations, as this represents the maximum hemochrome concentration achieved.

The blank correction procedures must account for the specific characteristics of each sample type. For purified protein solutions, a blank containing all reagents except the protein provides adequate background correction [2]. For tissue homogenates or crude extracts, a more complex blank correction may be necessary to account for non-specific absorption and light scattering. The blank should be prepared using the same buffer system as the sample and should undergo identical treatment procedures.

Critical Experimental Variables

Influence of Pyridine Concentration

The pyridine concentration exerts profound effects on both the formation and stability of pyridine hemochrome complexes. Research has established that pyridine concentrations between ten and fifty percent produce consistent molar absorptivities for hemochromagen formation [2]. However, the kinetics of formation and the stability of the resulting complex vary significantly across this concentration range.

At ten percent pyridine concentration, hemochrome formation occurs but with reduced stability and potential for incomplete conversion [5]. The lower pyridine concentration results in a higher proportion of free pyridine in equilibrium with the hemochrome complex, leading to potential dissociation and reduced spectral intensity. This concentration represents the minimal acceptable level for quantitative analysis but may not provide sufficient precision for critical applications.

The twenty percent pyridine concentration has been established as the standard for most analytical applications [2]. This concentration provides optimal hemochrome formation kinetics while maintaining reasonable stability of the complex. The higher pyridine concentration drives the equilibrium toward hemochrome formation and reduces the likelihood of incomplete conversion. Most published extinction coefficients are based on measurements made at this concentration, ensuring compatibility with established analytical methods.

At forty percent pyridine concentration, complete conversion to hemochrome occurs with maximum stability [2]. The high pyridine concentration saturates the coordination sites of the heme iron and minimizes the free pyridine concentration, resulting in a more stable complex. This concentration is recommended for high-precision applications where maximum accuracy is required. However, the higher pyridine concentration may interfere with some analytical procedures and requires more careful waste disposal due to the increased volume of hazardous solvent.

The pyridine concentration effects extend beyond simple equilibrium considerations to include influences on the spectral characteristics of the hemochrome complex. Higher pyridine concentrations result in sharper absorption peaks with reduced bandwidth, improving the precision of wavelength selection and reducing interference from neighboring absorption bands [5]. The position of the absorption maximum may also shift slightly with pyridine concentration, requiring careful standardization of measurement conditions.

Effects of pH and Alkaline Environment

The pH of the reaction environment represents one of the most critical variables in pyridine hemochrome assay performance. The alkaline environment serves multiple functions: it maintains the stability of the reducing agent, promotes pyridine coordination to the heme iron, and prevents oxidative degradation of the hemochrome complex [2] [3].

At pH 10, minimal hemochrome formation occurs due to insufficient alkalinity to promote pyridine coordination [6]. The reduced alkalinity results in protonation of the pyridine nitrogen, preventing effective coordination to the heme iron center. Additionally, the reducing agent sodium dithionite exhibits reduced stability at lower pH values, leading to incomplete reduction of the heme iron and inconsistent results.

The pH range of 12.5 to 13.5 represents the optimal conditions for pyridine hemochrome formation [2] [3]. At pH 12.5, the alkaline environment provides sufficient hydroxide ion concentration to maintain sodium dithionite stability while promoting pyridine coordination. The alkaline conditions also prevent oxidative degradation of the hemochrome complex and maintain the spectral stability necessary for accurate measurements.

At pH values greater than 13, maximal conversion to hemochrome occurs, but extreme alkaline conditions may introduce additional complications [7]. Research has demonstrated that DNA degradation occurs rapidly at pH greater than 13, with complete degradation observed within thirty minutes of exposure [7]. While this extreme pH may not directly affect purified heme samples, it may interfere with analysis of biological samples containing nucleic acids or other alkali-sensitive components.

The alkaline environment effects extend to the spectral characteristics of the hemochrome complex. The pH influences the electronic structure of the heme iron and the strength of the axial ligand bonds, affecting both the position and intensity of the absorption bands [6]. Optimal pH conditions result in sharp, well-defined absorption peaks with maximum extinction coefficients, while suboptimal pH conditions may lead to broadened peaks with reduced intensity.

Impact of Reducing Agents on Assay Performance

The choice and concentration of reducing agents significantly influence the performance and reliability of pyridine hemochrome assays. Sodium dithionite represents the standard reducing agent due to its high reducing potential and compatibility with alkaline conditions [2] [8]. However, the concentration, purity, and handling of the reducing agent require careful attention to achieve consistent results.

At 0.1 molar sodium dithionite concentration, incomplete reduction of heme iron occurs, particularly in samples containing high concentrations of oxidizing species [2]. The insufficient reducing capacity results in a mixture of oxidized and reduced heme species, leading to spectral complexity and reduced accuracy in quantitative measurements. This concentration is inadequate for most analytical applications and may produce unreliable results.

The standard protocol utilizes 0.5 molar sodium dithionite in 0.5 molar sodium hydroxide, which provides complete reduction within three minutes [2]. This concentration ensures that all heme iron is converted to the ferrous state, regardless of the initial oxidation state or the presence of mild oxidizing agents. The high concentration also compensates for the impurity of commercial sodium dithionite, which typically contains significant amounts of inactive compounds.

The reducing agent purity represents a critical factor in assay performance. Commercial sodium dithionite contains no more than eighty-five percent active compound, with the remainder consisting of sodium sulfate, sodium sulfite, and other oxidation products [2]. The impurities do not directly interfere with the reduction process but dilute the effective concentration of the reducing agent. Fresh sodium dithionite appears as a powdery, free-flowing white solid, while degraded material becomes clumped and yellowish in color.

Alternative reducing agents have been evaluated for specific applications, but none provide the combination of reducing power, alkaline stability, and spectral compatibility offered by sodium dithionite [8]. Sodium ascorbate provides mild reducing conditions suitable for some applications but lacks the reducing potential necessary for complete heme iron reduction in the presence of oxidizing agents. Chemical reducing agents such as zinc dust or sodium borohydride may interfere with spectral measurements or introduce additional complications in sample handling.

Temperature and Incubation Time Considerations

Temperature and incubation time represent interconnected variables that influence both the kinetics of hemochrome formation and the stability of the resulting complex. The standard protocol utilizes room temperature conditions (20-25°C) with incubation times of three to five minutes to achieve complete equilibration [2]. However, optimization of these parameters may be necessary for specific sample types or analytical requirements.

At reduced temperatures (4°C), the kinetics of hemochrome formation are significantly slower, requiring extended incubation times to achieve complete conversion [9]. The reduced temperature may be advantageous for long-term storage of samples or reagents, as it slows the degradation of both the reducing agent and the hemochrome complex. However, the extended incubation times may be impractical for routine analytical applications.

At elevated temperatures (70°C), the kinetics of hemochrome formation are accelerated, but the stability of the complex may be compromised [9]. Research on thermostable catalases has demonstrated that some heme-containing enzymes exhibit enhanced activity at elevated temperatures, with optimal activity occurring at 90°C and stability maintained at 70°C for extended periods [9]. However, most biological samples and reagents are not thermostable, limiting the utility of elevated temperature conditions.

The incubation time requirements depend on the specific sample type and the desired level of precision. For purified protein solutions, thirty seconds may be sufficient for initial hemochrome formation, but this time is inadequate for complete equilibration and may result in underestimation of heme content [2]. The standard five-minute incubation time ensures complete conversion and provides reproducible results across different sample types.

The temporal stability of the hemochrome complex requires consideration in experimental design. The complex exhibits maximum stability immediately after formation, with gradual degradation occurring over time due to oxidation, photodegradation, or dissociation [2]. Measurements should be completed within thirty minutes of hemochrome formation to ensure accuracy, and samples should be protected from light and air exposure during this period.

Calculation Methodologies for Quantitative Analysis

Beer-Lambert Law Applications for Heme Determination

The Beer-Lambert law provides the fundamental theoretical framework for quantitative analysis of heme concentration using pyridine hemochrome spectroscopy. The law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species, the path length of the light through the solution, and the molar extinction coefficient of the absorbing species [10] [11]. For pyridine hemochrome analysis, this relationship is expressed as A = ε × b × c, where A represents absorbance, ε represents the molar extinction coefficient, b represents the path length, and c represents the concentration.

The direct application of the Beer-Lambert law for heme determination requires accurate knowledge of the molar extinction coefficient for the specific heme type and measurement conditions. For heme b, the molar extinction coefficient of reduced pyridine hemochrome is 34.7 millimolar⁻¹ centimeter⁻¹ at 557 nanometers in sodium hydroxide with 10-40% pyridine [2]. This value was determined by Paul and colleagues using gravimetric analysis of purified heme samples and represents the most accurate value available for quantitative applications.

The linear relationship between absorbance and concentration extends over a wide range of heme concentrations, typically from 1 to 80 micromolar [12]. Within this range, the correlation coefficient (R²) typically exceeds 0.995, indicating excellent linearity and precision [12]. The detection limit for direct absorbance measurements ranges from 0.5 to 1.0 micromolar, depending on the specific instrumental conditions and sample matrix.

The path length standardization requires careful attention to cuvette dimensions and sample volume. The standard one-centimeter path length must be maintained consistently across all measurements to ensure accurate application of published extinction coefficients [2]. Variations in path length due to incomplete cuvette filling or meniscus effects can introduce significant errors in quantitative calculations.

The concentration calculations must account for dilution factors introduced during sample preparation. The standard protocol involves dilution of the original sample by a factor of 30 (1000 + 35 + 18 microliters total volume with 35 microliters sample), requiring multiplication of the calculated concentration by this dilution factor to obtain the original sample concentration [1]. Additional dilutions may be necessary for samples with high heme concentrations, requiring careful tracking of all dilution steps.

Molar Extinction Coefficient Determinations

The accurate determination of molar extinction coefficients represents a critical aspect of quantitative pyridine hemochrome analysis. The extinction coefficient values serve as the fundamental constants that relate measured absorbance to heme concentration, and their accuracy directly impacts the precision of quantitative results [13] [14].

The historical development of extinction coefficient values reveals significant variations in published data, reflecting differences in experimental conditions, sample purity, and analytical methods. The earliest determination by De Duve in 1948 yielded an extinction coefficient of 32 millimolar⁻¹ centimeter⁻¹ at 557 nanometers [2]. This value was based on gravimetric analysis of heme samples, which could lead to underestimation of the true heme concentration if the samples contained impurities.

The revised determination by Paul and colleagues in 1953 provided a more accurate value of 34.7 millimolar⁻¹ centimeter⁻¹ at 557 nanometers for heme b [2]. This determination utilized recrystallized heme samples with iron content analysis as an internal control, providing greater confidence in the sample purity and concentration. The nine percent difference between the De Duve and Paul values demonstrates the importance of sample purity in extinction coefficient determination.

The comprehensive analysis by Berry and Trumpower in 1987 provided extinction coefficients for multiple heme types using difference spectroscopy methods [4]. Their approach utilized the reduced minus oxidized difference spectrum to minimize interference from non-specific absorption and background effects. The extinction coefficients determined using this method are 23.98 millimolar⁻¹ centimeter⁻¹ for heme b (557-540 nanometers), 23.98 millimolar⁻¹ centimeter⁻¹ for heme a (587-620 nanometers), and 23.97 millimolar⁻¹ centimeter⁻¹ for heme c (550-535 nanometers).

The choice between absolute and difference spectroscopy methods depends on the specific analytical requirements and sample characteristics. Absolute measurements using the reduced spectrum alone are simpler and require fewer manipulations, but they may be more susceptible to interference from turbidity and non-specific absorption [2]. Difference spectroscopy methods require both oxidized and reduced spectra but provide better discrimination against interfering substances and improved accuracy in complex samples.

Analytical Approaches for Multi-Heme Systems

The analysis of multi-heme systems presents significant challenges due to the overlapping absorption spectra of different heme types and the complexity of simultaneous quantification. Several analytical approaches have been developed to address these challenges, ranging from simple two-component systems to complex multi-heme cytochromes containing multiple distinct heme environments [4] [15].

The two-component analysis approach utilizes simultaneous equations to resolve mixtures of two heme types with overlapping spectra. This method requires measurements at two wavelengths corresponding to the absorption maxima of the two heme types. The concentrations are calculated using a 2×2 matrix inversion method, with typical accuracy of ±5-10% for well-separated spectral peaks [16]. The method is most effective when the heme types have significantly different absorption characteristics and when the concentration ratio is not heavily skewed toward one component.

The three-component analysis extends the matrix approach to systems containing three distinct heme types. This method requires measurements at three wavelengths and utilizes 3×3 matrix inversion for concentration calculations [4]. The accuracy decreases to ±10-15% due to the increased complexity of the spectral deconvolution and the potential for systematic errors in the matrix inversion process.

The comprehensive multi-heme analysis developed by Berry and Trumpower utilizes measurements at five wavelengths (540, 549, 558, 588, and 620 nanometers) to simultaneously determine the concentrations of hemes a, b, and c [4]. This approach employs an inverse matrix method with predetermined extinction coefficients for each heme type at each wavelength. The method provides simultaneous quantification of all three heme types with typical accuracy of ±15-25%, depending on the complexity of the sample and the relative concentrations of the different heme types.

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4